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Compound of Interest

Compound Name: 5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 101083-92-5
Cat. No.: B045535
. J

5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, is a heterocyclic
compound of significant interest in the fields of medicinal chemistry and drug development. It
belongs to the pyrrolopyridine class of molecules, which are isomers of indole where a carbon
atom in the benzene ring is replaced by a nitrogen atom.[1] The 1H-pyrrolo[2,3-b]pyridine core,
in particular, is a privileged scaffold. This means it is a molecular framework that is frequently
found in biologically active compounds, capable of binding to a variety of protein targets with
high affinity. Its utility is demonstrated by its presence in a wide range of inhibitors targeting
critical enzymes such as Janus kinases (JAKS), Fibroblast Growth Factor Receptors (FGFRS),
and Phosphodiesterase 4B (PDE4B).[2][3][4]

The introduction of a nitro group at the 5-position profoundly influences the molecule's
electronic properties and reactivity. The nitro group is a potent electron-withdrawing group,
which not only modifies the core's interaction with biological targets but also serves as a
versatile chemical handle for further synthetic transformations. This guide provides a
comprehensive overview of the chemical properties, synthesis, and characterization of 5-nitro-
1H-pyrrolo[2,3-b]pyridine, offering field-proven insights for researchers and drug
development professionals.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and spectral properties is fundamental for its
synthesis, purification, and characterization.
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Core Physical Properties

The fundamental physical characteristics of 5-nitro-1H-pyrrolo[2,3-b]pyridine are
summarized below. These properties are essential for handling, storage, and experimental

design.
Property Value Source
CAS Number 101083-92-5 [5]
Molecular Formula C7HsN30:2 [5]
Molecular Weight 163.13 g/mol Calculated
Appearance Yelllow or orange to off-white 5]
solid
Storage 2-8°C [5]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and
purity. While specific experimental data can vary slightly based on conditions and
instrumentation, the following represents the expected spectral characteristics.

e H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
distinct signals for the aromatic protons. The electron-withdrawing nitro group will deshield
adjacent protons, shifting them downfield. Protons on the pyrrole ring will typically appear as
doublets or triplets, coupling to each other and the N-H proton. The pyridine ring protons will
also exhibit characteristic coupling patterns.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven
distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom
attached to the nitro group (C5) will be significantly shifted downfield due to the strong
deshielding effect.

* IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional
groups present. Key expected absorption bands include:
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o N-H stretch: A broad peak around 3300-3500 cm~1 for the pyrrole amine.
o Aromatic C-H stretch: Peaks typically above 3000 cm~1.

o N-O stretch (nitro group): Two strong, characteristic peaks, typically around 1500-1550
cm~1 (asymmetric) and 1300-1360 cm~* (symmetric).[6]

e Mass Spectrometry (MS): In an MS experiment, the molecule is expected to show a
molecular ion peak (M*) corresponding to its molecular weight (m/z = 163.13).

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 5-nitro-1H-pyrrolo[2,3-b]pyridine are
key to its utility as a building block in drug discovery.

Synthetic Pathway: Nitration of the 7-Azaindole Core

The most direct route to 5-nitro-1H-pyrrolo[2,3-b]pyridine is the electrophilic nitration of the
parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The causality behind this reaction lies in the
electronic nature of the heterocyclic system. The pyridine ring is generally electron-deficient
and less reactive towards electrophilic substitution than the pyrrole ring. The pyrrole ring is
electron-rich, but the presence of the fused pyridine ring directs electrophiles to specific
positions. Nitration typically occurs at the 5-position of the pyridine ring.

A common method involves the use of a nitrating agent, such as a mixture of concentrated
nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to
generate the highly electrophilic nitronium ion (NOz*), which is the active species in the
reaction.[7]
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Synthesis Workflow
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Caption: Synthetic workflow for 5-nitro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis
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This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic
characterization methods described previously.

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C),
slowly add 1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid.

Nitration: While maintaining the low temperature, add a pre-cooled mixture of concentrated
nitric acid and concentrated sulfuric acid dropwise to the solution. The rate of addition must
be controlled to prevent a rise in temperature, which could lead to unwanted side reactions.

Reaction Monitoring: Stir the mixture at low temperature for a specified period (e.g., 2-4
hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, pour the mixture carefully over crushed ice. This will
precipitate the crude product.

Isolation and Purification: Collect the solid product by filtration, wash with cold water until the
filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from
a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 5-nitro-1H-
pyrrolo[2,3-b]pyridine.

Core Chemical Reactivity

The chemical behavior of 5-nitro-1H-pyrrolo[2,3-b]pyridine is dominated by the electron-
withdrawing nature of the nitro group. This functional group serves two primary roles:
modulating the reactivity of the ring and acting as a precursor for other functionalities.

e Ring Deactivation: The nitro group deactivates the pyridine ring towards further electrophilic
substitution.

e Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect makes the
positions ortho and para to the nitro group susceptible to nucleophilic attack, although this is
less common than reactions involving the nitro group itself.

e Reduction of the Nitro Group: The most significant and synthetically useful reaction is the
reduction of the nitro group to an amine (5-amino-1H-pyrrolo[2,3-b]pyridine). This
transformation is a gateway to a vast array of derivatives. The resulting amino group can be
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acylated, alkylated, or used in coupling reactions to build more complex molecules. Common
reducing agents include tin(ll) chloride (SnClz), hydrogen gas with a palladium catalyst
(H2/Pd), or iron powder in acidic medium.

5-nitro-1H-pyrrolo[2,3-b]pyridine

Reduction
e.g., SnClz, H2/Pd)

5-amino-1H-pyrrolo[2,3-b]pyridine
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Caption: Key reactivity and derivatization pathways.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, and the
5-nitro derivative is a valuable starting material for creating potent and selective inhibitors for
various therapeutic targets.

Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation
is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindole
core is an excellent "hinge-binder,"” forming key hydrogen bonds with the kinase hinge region, a
critical interaction for potent inhibition.

* FGFR Inhibitors: Derivatives of this scaffold have been developed as potent inhibitors of
Fibroblast Growth Factor Receptors, which are implicated in various cancers.[8]
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e JAK3 Inhibitors: The scaffold has been used to create selective inhibitors of Janus Kinase 3
(JAK3), a target for autoimmune diseases and organ transplant rejection.[2]

» Other Kinases: The versatility of this core has led to the discovery of potent inhibitors for
other kinases like TNIK and CDKS8, which are targets in oncology and inflammatory diseases.
[91[10]

Role in Other Therapeutic Areas

Beyond kinases, the scaffold is found in molecules targeting other important enzyme families.

o PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent
and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in
inflammatory processes.[4] These inhibitors have potential applications in treating CNS
diseases and inflammatory conditions.[4]

» Antiviral Agents: The pyrrolopyridine nucleus is present in compounds investigated as
antiviral agents, including inhibitors of the influenza virus protein PB2.[11][12]

The 5-nitro group is instrumental in these applications. Its reduction to an amine provides a
crucial attachment point for various side chains that can be optimized to enhance potency,
selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and
Excretion).
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Role in Medicinal Chemistry
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Caption: Application of the scaffold in drug discovery.

Conclusion

5-nitro-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool
for drug discovery. Its chemical properties, governed by the interplay between the electron-rich
pyrrole ring, the electron-deficient pyridine ring, and the powerful electron-withdrawing nitro
group, make it a versatile and predictable building block. A thorough understanding of its
synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, empowers
researchers to fully exploit its potential in the rational design of novel therapeutics for a wide
range of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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